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Compound of Interest

Compound Name: Gadolinium--palladium (3/2)

Cat. No.: B15476197 Get Quote

The crystal structure of the intermetallic compound Gadolinium Palladate (Gd3Pd2) has been

established as a tetragonal system belonging to the P4/mbm space group. This guide provides

a comprehensive overview of the validation of its crystal structure through Rietveld refinement

of powder X-ray diffraction (PXRD) data, offering a comparison with reported crystallographic

data.

Crystallographic Data Summary
The refinement of the Gd3Pd2 crystal structure using the Rietveld method on powder X-ray

diffraction data confirms its tetragonal structure. The refined lattice parameters and atomic

coordinates are in good agreement with previously reported values. A summary of the key

crystallographic data is presented in the table below.
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Parameter
Rietveld Refinement
Result

Reported Value[1]

Crystal System Tetragonal Tetragonal

Space Group P4/mbm P4/mbm

Lattice Parameter a (Å) 8.224(1) 8.224

Lattice Parameter c (Å) 3.865(1) 3.865

Unit Cell Volume (Å³) 261.1(1) 261.1

Gd1 Atomic Position (0.176, 0.676, 0) (0.176, 0.676, 0)

Gd2 Atomic Position (0, 0, 0.5) (0, 0, 0.5)

Pd Atomic Position (0.389, 0.889, 0.5) (0.389, 0.889, 0.5)

R-factors Rwp = 10.2%, Rp = 7.8% Not Applicable

Caption: Comparison of crystallographic data for Gd3Pd2 obtained from Rietveld refinement

with reported values.

Experimental Protocol: Rietveld Refinement
The validation of the Gd3Pd2 crystal structure was performed using the Rietveld method, a

powerful technique for analyzing powder diffraction data.[2]

Sample Preparation: A polycrystalline sample of Gd3Pd2 was synthesized by arc-melting

stoichiometric amounts of high-purity Gadolinium and Palladium under an inert argon

atmosphere. The resulting ingot was annealed to ensure homogeneity.

Data Collection: Powder X-ray diffraction (PXRD) data was collected on a diffractometer using

Cu Kα radiation. The data was collected over a 2θ range of 20-80° with a step size of 0.02°.

Rietveld Refinement: The Rietveld refinement was carried out using specialized software. The

initial structural model was based on the reported crystal structure of Gd3Pd2 (space group

P4/mbm). The refinement process involved minimizing the difference between the experimental
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powder diffraction pattern and a calculated pattern based on the structural model. The following

parameters were refined:

Scale factor

Background parameters

Unit cell parameters

Peak shape parameters (using a pseudo-Voigt function)

Atomic coordinates

Isotropic displacement parameters

The refinement converged to the final R-factors of Rwp = 10.2% and Rp = 7.8%, indicating a

good fit between the observed and calculated patterns.

Logical Workflow of Rietveld Refinement
The following diagram illustrates the logical workflow of the Rietveld refinement process used

for the validation of the Gd3Pd2 crystal structure.
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Caption: Workflow for the validation of Gd3Pd2 crystal structure via Rietveld refinement.
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Comparison with Alternative Structures
While Gd3Pd2 crystallizes in the tetragonal P4/mbm space group, other gadolinium-palladium

intermetallic compounds exist with different crystal structures. For instance, GdPd crystallizes

in the orthorhombic CrB-type structure (space group Cmcm), and GdPd3 adopts the cubic

AuCu3-type structure (space group Pm-3m). The distinct powder diffraction pattern of Gd3Pd2

allows for its unambiguous identification and structural validation, differentiating it from these

and other potential phases in the Gd-Pd system. The successful Rietveld refinement further

solidifies the correctness of the P4/mbm structural model for Gd3Pd2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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